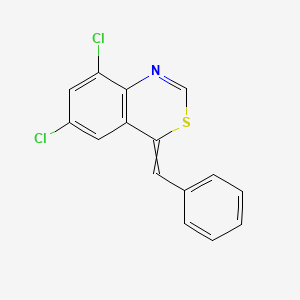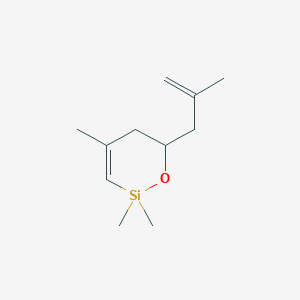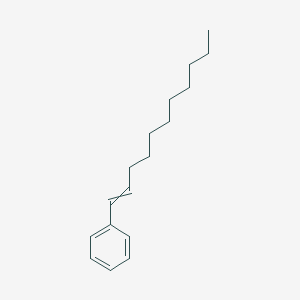
(Undec-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Undec-1-en-1-yl)benzene is an organic compound with the molecular formula C17H26. It consists of a benzene ring attached to an undec-1-en-1-yl group. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-1-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with undec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process.
Análisis De Reacciones Químicas
Types of Reactions
(Undec-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of the double bond in the undec-1-en-1-yl group can yield the saturated alkylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of undec-1-en-1-ol, undec-1-en-1-al, or undec-1-en-1-oic acid.
Reduction: Formation of undecylbenzene.
Substitution: Formation of halogenated derivatives such as chloroundec-1-en-1-ylbenzene or bromoundec-1-en-1-ylbenzene.
Aplicaciones Científicas De Investigación
(Undec-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of (Undec-1-en-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The stability of the intermediate and the nature of the substituents on the benzene ring influence the reaction pathway and the final product distribution.
Comparación Con Compuestos Similares
Similar Compounds
(Oct-1-en-1-yl)benzene: Similar structure but with a shorter alkyl chain.
(Dodec-1-en-1-yl)benzene: Similar structure but with a longer alkyl chain.
(Phenyl)alkenes: General class of compounds with varying alkyl chain lengths attached to a benzene ring.
Uniqueness
(Undec-1-en-1-yl)benzene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the alkyl chain influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
917836-76-1 |
|---|---|
Fórmula molecular |
C17H26 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
undec-1-enylbenzene |
InChI |
InChI=1S/C17H26/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10-16H,2-9H2,1H3 |
Clave InChI |
HBOUJSBUVUATSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
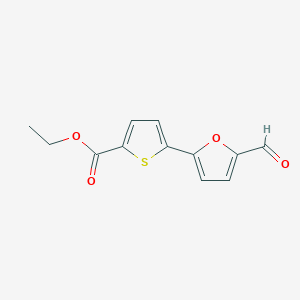
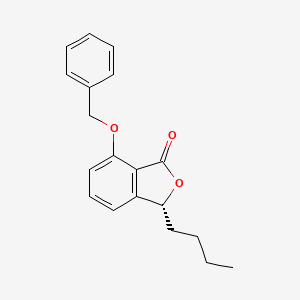

![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
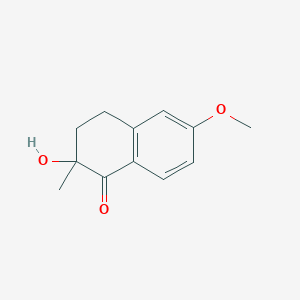

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
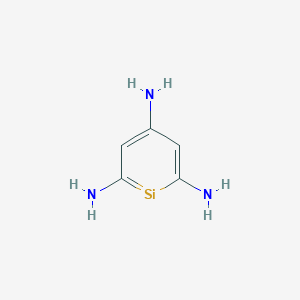
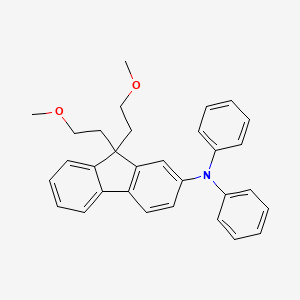
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
